hexadecyl(trimethyl)azanium;hydrogen sulfate

描述

Systematic Nomenclature and Structural Features

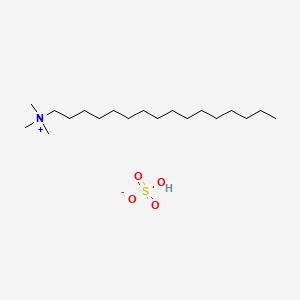

Hexadecyl(trimethyl)azanium;hydrogen sulfate is a cationic surfactant composed of a hexadecyl (C₁₆H₃₃) alkyl chain attached to a trimethyl-substituted ammonium cation, paired with a hydrogen sulfate anion. The molecular formula is C₁₉H₄₃NO₄S , with a molecular weight of 381.62 g/mol . The compound exists as a white to off-white crystalline powder with a melting point of 250–260°C (decomposition).

Table 1: Key Chemical Identifiers

Synonymous Designations

The compound is known by multiple names, reflecting its structural and functional properties:

- Cetyltrimethylammonium hydrogensulfate

- Hexadecyltrimethylammonium bisulfate

- 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1)

- N,N,N-Trimethylhexadecan-1-aminium hydrogensulfate .

These names emphasize its cationic nature, alkyl chain length, and counterion.

Historical Development and Discovery

Evolution of Cationic Surfactants and Phase-Transfer Catalysis

The development of this compound is rooted in advancements in cationic surfactant chemistry and phase-transfer catalysis (PTC). Key milestones include:

Early Cationic Surfactants :

Cationic surfactants gained prominence in the 1930s with the recognition of their bacteriostatic properties. Quaternary ammonium salts, such as benzalkonium chloride, were initially used as antimicrobials.Phase-Transfer Catalysis Emergence :

PTC became prominent in the 1970s, with Charles Starks’ work on quaternary ammonium salts facilitating reactions between aqueous and organic phases. This led to the design of tailored cationic surfactants for specific catalytic applications.Specialized Ion Pair Reagents :

this compound emerged as a high-purity reagent for ion pair chromatography and asymmetric catalysis. Its long alkyl chain enhances lipophilicity, enabling efficient anion transfer into organic solvents.

Structural Optimization

The hexadecyl chain (C₁₆) and trimethyl groups optimize the compound’s amphiphilic properties:

- Hydrophobic Tail : Enhances solubility in organic phases and micelle formation.

- Cationic Head : Binds anions (e.g., sulfates, malonates) via electrostatic interactions, enabling phase transfer.

Regulatory and Industrial Classification

Regulatory Designations

This compound is classified under:

- EINECS : 269-286-4 (European Inventory of Existing Commercial Chemical Substances).

- HS Code : 2923.90.000 (quaternary ammonium salts and hydroxides).

- WGK Germany : 3 (indicates hazard to aquatic life).

Table 2: Regulatory Classifications

| Classification System | Designation | Application Context |

|---|---|---|

| EINECS | 269-286-4 | EU chemical registration |

| HS Code | 2923.90.000 | International trade |

| WGK (Germany) | 3 | Environmental hazard |

Industrial Applications

The compound serves as:

- Ion Pair Reagent : Used in high-performance liquid chromatography (HPLC) for separating anionic species based on carbon chain length.

- Phase-Transfer Catalyst : Facilitates asymmetric hydrogenation, alkylation, and epoxidation in organic synthesis.

- Surfactant : Enhances solubilization of hydrophobic reactants in aqueous media, improving reaction efficiency.

属性

IUPAC Name |

hexadecyl(trimethyl)azanium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h5-19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRJJNVFJGKYQT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H43NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6899-10-1 (Parent) | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068214073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0071253 | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68214-07-3 | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68214-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068214073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyltrimethylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Route Overview

The primary method to prepare hexadecyl(trimethyl)azanium;hydrogen sulfate involves a two-step reaction sequence:

- Quaternization Reaction: Hexadecylamine is reacted with trimethylamine to form the quaternary ammonium salt, hexadecyl(trimethyl)azanium halide (commonly bromide or chloride).

- Ion Exchange to Hydrogen Sulfate Salt: The halide counterion is replaced by hydrogen sulfate through treatment with sulfuric acid or an ion-exchange process.

This method is conducted under controlled temperature and pressure to optimize yield and purity. Industrial production typically employs continuous flow reactors and advanced purification techniques for scale-up and consistency.

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Hexadecylamine + Trimethylamine | Controlled temperature, pressure | Hexadecyl(trimethyl)azanium halide |

| 2 | Halide salt + Sulfuric acid (H2SO4) | Controlled addition, stirring | Hexadecyl(trimethyl)azanium hydrogen sulfate |

Detailed Preparation Procedure

Step 1: Quaternization

- Hexadecylamine is reacted with an excess of trimethylamine.

- The reaction is typically performed in an organic solvent or neat under mild heating (e.g., 40–60°C).

- The quaternary ammonium halide salt precipitates or remains in solution depending on solvent choice.

- Reaction time varies from several hours to overnight to ensure complete conversion.

Step 2: Ion Exchange to Hydrogen Sulfate

- The halide salt is dissolved in water or a suitable solvent.

- Sulfuric acid (98% purity) is slowly added under stirring to replace the halide ion with hydrogen sulfate.

- The reaction mixture is maintained at controlled temperature (often room temperature to 50°C) for several hours.

- The product is isolated by filtration or extraction, washed, and dried.

Alternative Industrial Methods

- Direct Sulfation: In some industrial processes, direct sulfation of hexadecyl(trimethyl)ammonium hydroxide with sulfuric acid is performed, bypassing halide intermediates.

- Continuous Flow Synthesis: For large-scale production, continuous flow reactors allow precise control over reaction parameters, improving yield and reducing impurities.

Analytical Validation of Product Purity

- Fourier Transform Infrared Spectroscopy (FTIR): Characteristic sulfate group peaks (~1628 cm⁻¹) confirm the presence of hydrogen sulfate.

- Nuclear Magnetic Resonance (NMR): Structural confirmation of the quaternary ammonium moiety and alkyl chain.

- Elemental Analysis: Confirms carbon, nitrogen, and sulfur content consistent with the expected formula.

- Ion Chromatography: Ensures complete ion exchange by checking residual halide content.

Chemical Reaction Analysis

This compound can undergo various chemical transformations:

| Reaction Type | Common Reagents | Resulting Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, Potassium permanganate | Oxidized derivatives of alkyl chain |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Reduced forms of ammonium compound |

| Substitution | Halogens, nucleophiles | Substituted ammonium salts |

These reactions are typically conducted under mild conditions to preserve the quaternary ammonium structure.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Notes |

|---|---|---|---|---|

| Quaternization + Ion Exchange | Hexadecylamine, Trimethylamine, H2SO4 | Mild heating, controlled acid addition | High purity, well-established | Common laboratory and industrial method |

| Direct Sulfation | Hexadecyl(trimethyl)ammonium hydroxide, H2SO4 | Controlled acid addition | Simplifies process | Requires pure hydroxide intermediate |

| Continuous Flow Synthesis | Same as above | Continuous reactor, precise control | Scalable, reproducible | Industrial scale |

化学反应分析

Types of Reactions: hexadecyl(trimethyl)azanium;hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted ammonium compounds .

科学研究应用

hexadecyl(trimethyl)azanium;hydrogen sulfate has a wide range of scientific research applications, including:

Chemistry: Used as a phase-transfer catalyst in organic synthesis and polymerization reactions.

Biology: Employed in cell culture and molecular biology experiments as a surfactant and antimicrobial agent.

Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in antiseptic formulations.

Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.

作用机制

The mechanism of action of hexadecyl(trimethyl)azanium;hydrogen sulfate involves its interaction with cell membranes and proteins. As a cationic surfactant, it disrupts the lipid bilayer of cell membranes, leading to cell lysis and antimicrobial effects. The compound also interacts with proteins, altering their structure and function .

相似化合物的比较

1-Hexadecanaminium, N,N,N-trimethyl-, chloride (11): Similar in structure but contains a chloride ion instead of a sulfate ion.

1-Hexadecanaminium, N,N,N-trimethyl-, bromide (11): Contains a bromide ion and exhibits similar surfactant properties.

1-Hexadecanaminium, N,N,N-trimethyl-, methyl sulfate: Contains a methyl sulfate ion and is used in similar applications.

Uniqueness: hexadecyl(trimethyl)azanium;hydrogen sulfate is unique due to its sulfate ion, which imparts distinct chemical and physical properties compared to its chloride and bromide counterparts. This uniqueness makes it particularly effective in specific industrial and research applications .

生物活性

Hexadecyl(trimethyl)azanium;hydrogen sulfate, commonly known as cetyltrimethylammonium hydrogen sulfate (CTAH), is a quaternary ammonium compound with significant applications in biological and industrial fields. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

CTAH is characterized by its long hydrophobic hexadecyl chain and a polar sulfate group, which confer surfactant properties. It is primarily utilized in cell culture, molecular biology experiments, and as an antimicrobial agent due to its ability to disrupt cellular membranes.

Surfactant Properties

CTAH acts as a surfactant by reducing surface tension, facilitating interactions between aqueous and organic phases. This property enhances the solubility of various biomolecules, making it useful in biochemical applications.

Biochemical Pathways

The compound influences several biochemical pathways, particularly those involved in organic transformations. For instance, it has been employed in asymmetric hydrogenation reactions facilitated by rhodium and palladium catalysts. The surfactant's ability to form micelles in solution also aids in concentrating analytes for various assays.

Antimicrobial Properties

CTAH exhibits notable antimicrobial activity against Gram-positive bacteria. Its mechanism involves disrupting the integrity of microbial membranes, leading to cell lysis. Studies have shown that the length of the alkyl chain significantly enhances this biocidal effect .

Cell Culture Applications

In cell culture settings, CTAH serves as a surfactant that enhances nutrient absorption and promotes cell growth. Its role as an antimicrobial agent helps maintain sterility in culture media, preventing contamination from unwanted microorganisms.

Case Studies and Experimental Data

- Antimicrobial Efficacy : Research indicates that CTAH can effectively inhibit the growth of various bacterial strains. The efficacy increases with the concentration of the surfactant and the length of the alkyl chain .

- Cell Membrane Interactions : Studies utilizing erythrocytes as a model system demonstrated that CTAH alters osmotic resistance depending on concentration, potentially leading to membrane rupture at high doses .

- Drug Delivery Systems : The surfactant properties of CTAH enhance the permeability of biological membranes, making it a candidate for improving drug delivery systems. Its ability to encapsulate therapeutic agents can lead to controlled release formulations.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Key Properties | Applications |

|---|---|---|---|

| CTAH | Hexadecyl + Trimethyl + Sulfate | Surfactant, Antimicrobial | Cell culture, Antiseptics |

| CTAB | Hexadecyl + Trimethyl + Bromide | Surfactant, Corrosion inhibitor | Industrial cleaning |

| C16TAB | Hexadecyl + Trimethyl + Acetate | Surfactant with antibacterial activity | Personal care products |

常见问题

Q. What are the established synthesis protocols for hexadecyl(trimethyl)azanium;hydrogen sulfate, and how is purity validated?

Synthesis typically involves quaternization of hexadecyl amine with methylating agents followed by ion exchange to replace halides (e.g., bromide) with hydrogen sulfate. For deuterated analogs, isotopic substitution during alkylation ensures labeling specificity . Purity validation employs:

- FTIR spectroscopy (e.g., sulfate group peaks at ~1628 cm⁻¹) .

- Elemental analysis to confirm C/N/S ratios.

- NMR for structural confirmation, particularly deuterium integration in labeled variants .

Q. What are the primary research applications of this compound in biochemical studies?

- Surfactant in membrane studies : Modifies lipid bilayer dynamics due to its amphiphilic structure, enabling micelle formation for protein solubilization .

- DNA extraction : Acts as a cationic surfactant to lyse cell membranes and precipitate nucleic acids (similar to CTAB protocols) .

- Analytical chemistry : Used in ion-pair chromatography for separating charged biomolecules .

Q. How does the compound’s molecular structure influence its surfactant properties?

The hydrophobic hexadecyl chain and hydrophilic quaternary ammonium-sulfate headgroup reduce surface tension in aqueous systems. Critical micelle concentration (CMC) depends on chain length and counterion; hydrogen sulfate’s lower polarizability compared to bromide may slightly increase CMC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in micellization data between deuterated and non-deuterated forms?

Isotopic labeling (e.g., D33 substitution) minimizes structural perturbations but may alter CMC due to subtle differences in hydrophobic interactions. To address contradictions:

- Conduct isothermal titration calorimetry (ITC) to compare micellization thermodynamics .

- Validate with dynamic light scattering (DLS) to assess micelle size consistency . Example: Deuterated sodium hexadecyl sulfate shows <5% CMC variation vs. non-deuterated forms .

Q. What methodologies optimize the compound’s use in lipid bilayer interaction studies?

- Fluorescence anisotropy : Label lipids with diphenylhexatriene (DPH) to measure membrane fluidity changes induced by surfactant incorporation .

- Electrophysiology : Assess ion channel activity in surfactant-modified bilayers to evaluate disruption thresholds .

- Neutron scattering : Use deuterated variants to track surfactant localization in membranes .

Q. How do experimental conditions (pH, ionic strength) affect its efficacy in DNA extraction?

- pH : Optimal activity at pH 5–7, where the quaternary ammonium group remains protonated for nucleic acid binding .

- Salt concentration : High NaCl (>0.5 M) competes with DNA-surfactant interactions, reducing precipitation efficiency. Precipitate DNA by lowering ionic strength post-lysis .

- Temperature : Heating to 60°C enhances cell lysis but degrades RNA; use RNase inhibitors for RNA studies .

Q. What are the challenges in quantifying trace amounts of this compound in environmental samples?

- Interference from anionic surfactants : Use LC-MS/MS with a C18 column and positive ion mode to distinguish from contaminants .

- Matrix effects : Employ solid-phase extraction (SPE) with cationic exchange cartridges for pre-concentration .

- Detection limits : Deuterated analogs enable isotope dilution mass spectrometry for sub-ppb quantification .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。